Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

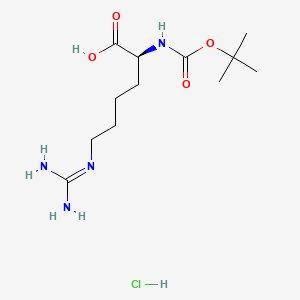

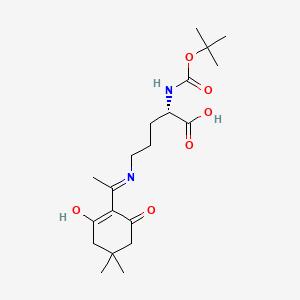

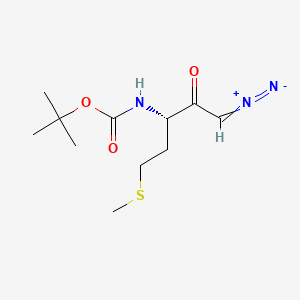

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH (Boc-3,5-DI-Tyr-OH) is a novel small molecule that has been used in research and development for a variety of applications. It has been used in the synthesis of peptides, peptide-like molecules, and other biomolecules. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a molecular probe for studying protein-ligand interactions. Boc-3,5-DI-Tyr-OH is a versatile compound with a wide range of potential applications.

Aplicaciones Científicas De Investigación

NMR Spectroscopy Insights

In the realm of nuclear magnetic resonance (NMR) spectroscopy, a study highlighted the unique ability to detect both carbonyl (C=O) and hydroxyl (OH) 17O resonances of the carboxylic group in compounds like Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH. This was made possible due to strong hydrogen-bonded interactions, offering new pathways for understanding molecular structures and interactions in solution (Tsikaris et al., 2000).

Peptide Synthesis Applications

The compound has been used in peptide synthesis research, demonstrating its utility in the efficient coupling of peptide fragments. This application is crucial for the synthesis of complex peptides and proteins, which are fundamental in understanding biological processes and developing therapeutic agents (Narita, 1978).

Development of Synthetic Opioid Ligands

Another fascinating application involves the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are integrated into opioid peptidomimetics. This research is significant for the development of new synthetic opioid ligands, which have potential therapeutic applications in pain management (Bender et al., 2015).

Opioid Receptor Binding Activity

The compound has also been involved in the design and synthesis of opioid mimetics containing a pyrazinone ring, which exhibited strong binding to opioid receptors. This underscores its relevance in creating new analgesics and understanding opioid receptor interactions (Okada et al., 1998).

Propiedades

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSUVXKMJNXSKB-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

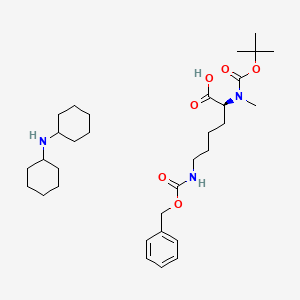

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

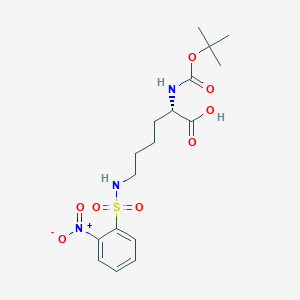

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)